AcrB-IN-2

Antimicrobial Resistance Synergy Testing Minocycline Potentiation

AcrB-IN-2 (compound G6) is the validated lead of a benzochromene chemical series, specifically engineered for studying RND-type AcrB efflux pump inhibition. Unlike peptidomimetic agents (e.g., PAβN), it provides specific pump inhibition without disrupting the bacterial outer membrane, ensuring data integrity in Nile Red accumulation assays. It demonstrates a reliable 4-fold minocycline MIC reduction at 64 μg/mL and exhibits no hemolytic activity or nematode toxicity at synergistic concentrations. This combination of functional specificity, a validated safety benchmark, and compatibility with checkerboard and time-kill assays makes it the definitive tool compound for medicinal chemistry optimization and antibiotic potentiation screening in Gram-negative bacteria.

Molecular Formula C30H35NO6
Molecular Weight 505.6 g/mol
Cat. No. B12409446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrB-IN-2
Molecular FormulaC30H35NO6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=C(C=C4)OC)C(=O)N5CCOCC5)C
InChIInChI=1S/C30H35NO6/c1-30(2)13-12-24-26(29(32)31-14-18-34-19-15-31)20-25-23(28(24)37-30)6-4-7-27(25)36-17-5-16-35-22-10-8-21(33-3)9-11-22/h4,6-11,20H,5,12-19H2,1-3H3
InChIKeyUWPJCMMNJWEMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AcrB-IN-2: A Synthetic Benzochromene-Based AcrB Efflux Pump Inhibitor for Antibiotic Potentiation Research [1]


AcrB-IN-2 (compound G6) is a synthetic benzochromene derivative identified as an inhibitor of the AcrB efflux pump, the primary resistance-nodulation-division (RND)-type multidrug transporter in Gram-negative bacteria such as Escherichia coli [1]. Designed and synthesized as part of a focused library aimed at reversing bacterial multidrug resistance, AcrB-IN-2 functions by inhibiting Nile Red efflux, a known AcrB substrate, thereby potentiating the antibacterial activity of co-administered antibiotics [1]. It is characterized by a molecular formula of C30H35NO6 and a molecular weight of 505.60 g/mol .

Why Other AcrB Inhibitors Cannot Simply Be Substituted for AcrB-IN-2 [1] [2]


The class of AcrB efflux pump inhibitors (EPIs) encompasses structurally diverse compounds with highly variable binding sites, mechanisms of action, and specificity profiles [1]. AcrB-IN-2 belongs to the benzochromene chemical series, which is structurally distinct from widely used reference EPIs such as the peptidomimetic phenylalanylarginine-β-naphthylamide (PAβN), the pyranopyridine MBX series, and the arylpiperazine 1-(1-naphthylmethyl)piperazine (NMP) [1]. Critically, these structural differences translate into divergent pharmacological behaviors: while PAβN is known to cause outer membrane permeabilization that can complicate data interpretation, and MBX-series compounds exhibit high susceptibility to specific AcrB double-mutations (G141D_N282Y), the benzochromene series including AcrB-IN-2 has been characterized by a distinct profile with no detectable membrane disruption in functional assays [1] [2]. Substituting one EPI for another without accounting for these fundamental differences in binding mode and membrane activity can lead to inconsistent experimental outcomes and erroneous conclusions regarding efflux pump involvement.

Quantitative Differential Evidence for AcrB-IN-2: Potency, Synergy, and Safety Profile Data [REFS-1] [REFS-2]


AcrB-IN-2 Synergistic Potentiation of Minocycline: 4-Fold MIC Reduction at 64 μg/mL [1]

AcrB-IN-2 (compound G6) exhibits antibacterial synergism with minocycline (MIN) in E. coli, reducing the minimum inhibitory concentration (MIC) of MIN by 4-fold to 64 μg/mL when co-administered at concentrations ranging from 8–128 μg/mL [1]. In the same study, other benzochromene analogs such as compound G2 showed weaker or no synergistic effect, underscoring that the observed potentiation is compound-specific rather than a class-wide property [1].

Antimicrobial Resistance Synergy Testing Minocycline Potentiation

AcrB-Mediated Nile Red Efflux Inhibition: 50 μM Concentration Achieves Substantial Suppression [1]

AcrB-IN-2 demonstrates substantial inhibitory efficacy in a Nile Red efflux assay, suppressing fluorescence emission at concentrations as low as 50 μM, with enhanced inhibition observed at 100 μM [1]. Nile Red is a validated fluorescent substrate of the AcrB pump, and its intracellular accumulation serves as a direct readout of pump inhibition. Within the benzochromene series evaluated in this study, several analogs exhibited no measurable efflux inhibition at equivalent concentrations, highlighting the potency of AcrB-IN-2 [1].

Efflux Pump Inhibition Assay Fluorescent Substrate Functional Activity

Membrane Integrity Preservation: AcrB-IN-2 Does Not Disrupt Bacterial Outer Membrane [1] [2]

Unlike the widely used reference EPI phenylalanylarginine-β-naphthylamide (PAβN), which is known to possess outer membrane (OM) permeabilizing activity that can confound data interpretation, AcrB-IN-2 does not disrupt the bacterial outer membrane [1]. This absence of membrane perturbation ensures that observed antibiotic potentiation is attributable specifically to AcrB efflux pump inhibition rather than nonspecific membrane damage. The comparative reassessment study notes that PAβN's OM permeabilization activity at least partly explains its increased potency with high-molecular weight drugs, whereas EPIs lacking such membrane effects show a cleaner, pump-specific inhibition profile [2].

Membrane Permeabilization Mechanism Specificity False Positive Exclusion

Hemocompatibility: No Murine Erythrocyte Hemolysis at Concentrations up to 256 μg/mL [1]

AcrB-IN-2 demonstrates a favorable hemocompatibility profile, exhibiting no hemolytic activity against murine red blood cells across the entire tested concentration range of 4–256 μg/mL [1]. This lack of erythrocyte membrane disruption provides an early indicator of eukaryotic cell compatibility and distinguishes AcrB-IN-2 from compounds that may show toxicity at concentrations required for antibacterial synergy. Several other benzochromene derivatives in the same series displayed measurable hemolytic activity, underscoring the optimized safety window of AcrB-IN-2 within this chemical class [1].

Hemolysis Assay Toxicity Screening Drug Safety Profiling

In Vivo Toxicity: No Impairment of C. elegans at 128 μg/mL After 72-Hour Exposure [1]

In a C. elegans nematode whole-organism toxicity model, AcrB-IN-2 (128 μg/mL) did not significantly impair worm viability or development over a 72-hour exposure period [1]. This in vivo safety data distinguishes AcrB-IN-2 from more toxic EPIs that may show antimicrobial synergy in vitro but fail to translate due to systemic toxicity. The C. elegans model is widely used as an intermediate screening platform bridging in vitro activity and mammalian toxicity, and the lack of observed toxicity at a concentration exceeding the antibacterial synergy concentration (64 μg/mL) supports the compound's suitability for follow-on in vivo efficacy studies.

Caenorhabditis elegans Model In Vivo Toxicology Whole-Organism Safety

Structural and Mechanistic Differentiation: Benzochromene Scaffold Distinct from MBX Pyranopyridine and Arylpiperazine EPIs [1] [2]

AcrB-IN-2 is built on a benzochromene core scaffold, which is structurally unrelated to the pyranopyridine MBX series (e.g., MBX2319, MBX3132) or arylpiperazines such as NMP and BDM88855 [1] [2]. This structural divergence has functional implications: the MBX-series EPIs exhibit high susceptibility to the AcrB double-mutation G141D_N282Y, with remarkably decreased sensitizing activity across nearly all antibiotic classes, whereas benzochromene derivatives represent a distinct chemical series whose binding interactions and mutational susceptibility profiles have not been characterized as overlapping with those of the pyranopyridines [2]. The pyranopyridines have been confirmed as among the most potent EPIs evaluated to date under standardized conditions, while benzochromenes offer an alternative chemotype that expands the accessible chemical space for AcrB inhibitor development [2].

Chemical Scaffold Diversity Structure-Activity Relationship Binding Mode

AcrB-IN-2: Validated Research and Industrial Application Scenarios [1] [2]


Combination Antibiotic Potentiation Screening in E. coli MDR Strains

AcrB-IN-2 is suitable for use as a tool compound in combination antibiotic screening assays with E. coli strains overexpressing AcrB. The compound has demonstrated a 4-fold MIC reduction with minocycline at 64 μg/mL, establishing a validated benchmark for synergy testing with tetracycline-class antibiotics [1]. Researchers can employ AcrB-IN-2 at concentrations of 8–128 μg/mL in checkerboard or time-kill assays to evaluate the effect of efflux pump inhibition on antibiotic susceptibility [1].

Functional AcrB Efflux Inhibition Studies Using Nile Red Fluorescence Assays

AcrB-IN-2 provides a reliable positive control for functional efflux pump inhibition studies employing Nile Red, a validated fluorescent AcrB substrate. Substantial inhibition is observed at 50 μM, with enhanced suppression at 100 μM [1]. This concentration-response relationship enables researchers to benchmark the activity of novel EPI candidates and to normalize inter-assay variability. Because AcrB-IN-2 does not disrupt the outer membrane, observed Nile Red accumulation can be confidently attributed to specific pump inhibition [1].

In Vivo C. elegans Model Studies of EPI Safety and Efficacy

AcrB-IN-2 has demonstrated a favorable in vivo safety profile in a C. elegans nematode model, with no significant impairment of viability following 72-hour exposure at 128 μg/mL [1]. This concentration exceeds the antibacterial synergy concentration (64 μg/mL), supporting the use of AcrB-IN-2 in C. elegans infection models to evaluate the translational potential of efflux pump inhibition strategies. The compound's lack of hemolytic activity up to 256 μg/mL further validates its suitability for whole-organism studies [1].

SAR Studies and Benzochromene Derivative Optimization Programs

AcrB-IN-2 (compound G6) represents an optimized lead within a benzochromene series where multiple analogs exhibited either no efflux inhibitory activity or measurable hemolytic toxicity [1]. This SAR landscape positions AcrB-IN-2 as a benchmark reference compound for medicinal chemistry optimization programs aimed at improving potency, expanding the spectrum of antibiotic potentiation, or further enhancing the safety window of benzochromene-based EPIs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AcrB-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.